molecular formula C6H6N4 B13581938 1H-pyrazolo[4,3-b]pyridin-7-amine

1H-pyrazolo[4,3-b]pyridin-7-amine

Cat. No.: B13581938
M. Wt: 134.14 g/mol
InChI Key: RHATZLYCONYHPB-UHFFFAOYSA-N
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Description

1H-pyrazolo[4,3-b]pyridin-7-amine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is part of the pyrazolopyridine family, which are bicyclic structures known for their resemblance to purine bases, making them valuable bioisosteres in the design of novel therapeutic agents . The core structure serves as a key precursor and pharmacophore in developing inhibitors for various biological targets. Recent research highlights its prominent application in the development of potent Phosphodiesterase 1 (PDE1) inhibitors . PDE1 inhibition is a promising therapeutic strategy for treating a range of conditions, including cognitive impairments, neurodegenerative diseases such as Alzheimer's and Parkinson's, psychiatric disorders, and heart failure . The versatility of the pyrazolopyridine scaffold allows for extensive structural modification at multiple positions, enabling researchers to fine-tune potency, selectivity, and pharmacokinetic properties . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this high-quality building block to explore new chemical space in their drug discovery programs, particularly in neuroscience, cardiology, and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-7-amine

InChI

InChI=1S/C6H6N4/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H2,7,8)(H,9,10)

InChI Key

RHATZLYCONYHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=NNC2=C1N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1h Pyrazolo 4,3 B Pyridin 7 Amine and Its Analogs

Strategies for Core Scaffold Construction

The construction of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two main retrosynthetic approaches: forming the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) or, conversely, annulating the pyridine ring onto a pyrazole precursor.

Annulation of the Pyrazole Ring onto a Pre-existing Pyridine Framework

A predominant strategy for synthesizing pyrazolo[4,3-b]pyridines involves the formation of the pyrazole ring from a functionalized pyridine derivative. researchgate.netresearchgate.net This approach often begins with readily available substituted pyridines, which are elaborated through a series of reactions to build the fused pyrazole ring.

A notable example is the synthesis starting from 2-chloro-3-nitropyridines. nih.gov This method proceeds through a sequence involving a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. nih.gov The process combines azo-coupling, deacylation, and the final pyrazole ring annulation in a one-pot manner, offering operational simplicity and the use of stable arenediazonium tosylates. nih.gov An efficient protocol has been developed for synthesizing pyrazolo[4,3-b]pyridines bearing electron-withdrawing groups using this pathway. nih.gov This method has been successfully applied to produce a variety of 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates. nih.gov

Table 1: Examples of Pyrazolo[4,3-b]pyridines Synthesized via Pyrazole Annulation

Starting Material Reagents Product Yield (%) Reference
2-Chloro-3-nitropyridine derivative 1. Aryl diazonium tosylate, Ethyl 2-chloroacetoacetate, Base 2. Cyclization Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 72-85% nih.gov

Formation of the Pyridine Ring onto a Pre-existing Pyrazole Structure

The alternative approach involves constructing the pyridine ring onto a pre-existing, suitably functionalized pyrazole. researchgate.netnih.gov This strategy typically utilizes aminopyrazole derivatives as the key starting materials. nih.gov For instance, 4-aminopyrazole-5-carbaldehydes, often in their N-protected forms, can undergo cyclocondensation reactions to form the fused pyridine ring. nih.gov Similarly, other 5-functionalized 4-aminopyrazoles can be cyclized to yield the pyrazolo[4,3-b]pyridine system. nih.gov

In the synthesis of the related isomer, 1H-pyrazolo[3,4-b]pyridines, 5-aminopyrazoles are frequently used as 1,3-dinucleophiles that react with 1,3-dielectrophilic partners to construct the pyridine ring. nih.gov A similar logic can be applied to the synthesis of the [4,3-b] isomer, provided the correct pyrazole starting material with appropriate functional groups at positions 4 and 5 is used.

Advanced Synthetic Protocols and Catalytic Approaches

Modern synthetic chemistry has introduced sophisticated methods that offer improved efficiency, atom economy, and environmental compatibility for the synthesis of complex heterocycles like pyrazolo[4,3-b]pyridines.

Multi-Component Reactions (MCRs) and Green Chemistry Principles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and convergence. researchgate.netnih.gov These reactions align well with the principles of green chemistry, which advocate for methodologies that are environmentally benign. researchgate.netbenthamdirect.com

The synthesis of pyrazolopyridine derivatives has been achieved using MCRs, often under green conditions such as microwave irradiation or using water as a solvent. nih.govresearchgate.net For example, an efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported from the reaction of a 5-aminopyrazole, an aldehyde, and a β-ketonitrile in acetic acid, with microwave irradiation significantly reducing reaction times compared to conventional heating. nih.gov Another green protocol for pyrazolo[3,4-b]pyridines involves a four-component reaction of a pyrazol-amine, ethyl cyanoacetate, a benzaldehyde, and ammonium (B1175870) acetate (B1210297) in an aqueous medium. researchgate.net These methodologies highlight a trend towards more sustainable synthetic practices that can be adapted for the synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine and its analogs. benthamdirect.comnih.gov The use of heterogeneous catalysts, solvent-free conditions, and sonication are other green techniques employed in pyrazole synthesis. nih.govekb.eg

Table 2: Comparison of Conventional vs. Microwave-Assisted MCR for Pyrazolopyridine Synthesis

Method Reaction Time Yield Solvent Reference
Conventional Heating Several hours Good Acetic Acid nih.gov

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision and functional group tolerance. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a premier method for forming C-N bonds and has been applied to the synthesis and functionalization of pyrazole and pyrazolopyridine systems. wikipedia.orgacs.org This reaction allows for the introduction of an amine group onto an aryl or heteroaryl halide. For instance, the amination of 4-halopyrazoles has been studied extensively, demonstrating that the choice of catalyst and ligand is crucial to avoid side reactions like β-elimination, especially with alkylamines. nih.gov In a highly relevant example for analog synthesis, the C-5 position of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold was successfully functionalized via a Pd-catalyzed Buchwald-Hartwig amination, showcasing the utility of this reaction for introducing amine substituents onto the pyridine ring of the fused system. rsc.org

Table 3: Buchwald-Hartwig Amination of a Pyrazolopyridine Analog

Substrate Amine Catalyst/Ligand Product Yield (%) Reference
5-Chloro-1H-pyrazolo[3,4-c]pyridine Morpholine RuPhos-Pd-G3 / RuPhos 5-(Morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine 95% rsc.org

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is one of the most versatile methods for C-C bond formation. nih.govnih.gov This reaction is widely used to introduce aryl or alkyl substituents onto heterocyclic frameworks. The successful Suzuki coupling of unprotected, nitrogen-rich heterocycles like pyrazoles and indazoles has been reported, which is significant as the acidic N-H protons can often inhibit palladium catalysts. nih.gov The reaction has been effectively used to functionalize pyrazolopyridine scaffolds. For example, a tandem borylation and Suzuki-Miyaura cross-coupling sequence was used to elaborate the C-3 position of a 1H-pyrazolo[3,4-c]pyridine, demonstrating a viable path to introduce diverse substituents onto the pyrazole ring of the fused system. rsc.org

The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a powerful method for C-C bond formation and is noted for its high functional group tolerance. wikipedia.orgacs.org The reaction has been applied to prepare key pyrazole intermediates for drug discovery programs. acs.org Demonstrating its power on the pyrazolopyridine core, a Negishi cross-coupling was employed to functionalize the C-7 position of a 5-halo-1H-pyrazolo[3,4-c]pyridine. rsc.org This was achieved through selective metalation of the C-7 position followed by transmetalation to a zinc species and subsequent palladium-catalyzed coupling with an aryl iodide, providing access to 7-aryl substituted pyrazolopyridines. rsc.org

Table 4: Negishi Cross-Coupling for C-7 Functionalization of a Pyrazolopyridine Analog

Substrate Coupling Partner Catalyst Product Yield (%) Reference

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and often stereospecific route to construct cyclic and heterocyclic systems. In the context of pyrazolopyridines, these reactions can be used to form either the pyrazole or the pyridine ring.

A notable approach for synthesizing pyrazolo[3,4-b]pyridines involves a Diels-Alder [4+2] cycloaddition. researchgate.netresearchgate.net In this method, pyrazolyl imines, acting as 2-azadienes, react with electron-poor dienophiles. researchgate.net The use of microwave irradiation can dramatically accelerate these reactions, making it possible to synthesize various substituted pyrazolopyridines in minutes. researchgate.netresearchgate.net

While direct examples for the [4,3-b] isomer are less common, the formal [3+3] cycloaddition is a powerful strategy for constructing six-membered rings like pyridine. nih.gov An organocatalyzed formal [3+3] reaction between enamines and unsaturated aldehydes or ketones has been described for the practical synthesis of tri- or tetrasubstituted pyridines. nih.gov This type of strategy, where a three-carbon synthon combines with another three-atom fragment, represents a potential, albeit less explored, pathway to the pyridine portion of the pyrazolo[4,3-b]pyridine scaffold.

SNAr and Modified Japp–Klingemann Reaction Sequences

A highly effective and straightforward method for synthesizing pyrazolo[4,3-b]pyridines utilizes a sequence involving Nucleophilic Aromatic Substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govnih.gov This protocol starts from readily available 2-chloro-3-nitropyridines. nih.gov The initial step is a conventional SNAr reaction to produce pyridinyl keto esters. nih.gov

The core of the synthesis then proceeds via a one-pot sequence that combines azo-coupling, deacylation, and pyrazole ring annulation. nih.govnih.gov This approach is advantageous due to its operational simplicity and the use of stable arenediazonium tosylates. nih.govnih.gov The reaction of nitroaryl-substituted acetoacetic esters with aryldiazonium tosylates, facilitated by pyridine, leads to the formation of a hydrazone intermediate. nih.gov Subsequent treatment with a nucleophilic base like pyrrolidine (B122466) induces cyclization to the final pyrazolo[4,3-b]pyridine product. nih.gov This protocol has also been successfully adapted for the synthesis of 1-arylindazoles. nih.govnih.gov A notable observation in this sequence is an unusual C-N migration of the acetyl group, for which a plausible mechanism has been proposed based on isolated intermediates. nih.govnih.gov

Cascade Cyclization Methods (e.g., 6-endo-dig Cyclization)

Cascade reactions, which involve the formation of multiple bonds in a single operation, represent an elegant strategy for the synthesis of complex heterocyclic systems. While specific examples of 6-endo-dig cyclization leading directly to this compound are not prominently detailed in the reviewed literature, the principle is well-established in the synthesis of related fused pyrazoles and pyridones.

For instance, cascade processes involving palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization have been employed to synthesize 2-substituted pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides. researchgate.netresearchgate.net Another relevant cascade involves an electrophilic substitution reaction using iodine to promote the cyclization of 2-alkynyl benzyl (B1604629) azides into 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. nih.gov Furthermore, selective intramolecular 5-exo-dig or 6-endo-dig cyclizations are pivotal in creating tricyclic scaffolds containing 2-furanone or 2-pyrone rings fused to other heterocycles, demonstrating the power of this strategy in building complex molecular architectures. nih.gov These examples underscore the potential of cascade cyclizations as a versatile tool for constructing diverse pyrazolopyridine isomers.

Reaction Conditions and Optimization Strategies

The yield and purity of the final products in the synthesis of pyrazolo[4,3-b]pyridines are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, and the temperature and time profiles.

Solvent Effects and Reaction Media (e.g., aqueous, organic, solvent-free)

The choice of solvent plays a critical role in the efficiency of pyrazolopyridine synthesis. In the SNAr and modified Japp–Klingemann sequence, acetonitrile (B52724) (MeCN) is used as the solvent for the initial azo-coupling, followed by the one-pot cyclization. nih.gov

In other multi-component reactions for synthesizing related pyrazolo[3,4-b]pyridine derivatives, a variety of solvents have been explored. For the synthesis of a spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine] derivative, water was found to be a superior solvent to ethanol (B145695), especially when combined with microwave irradiation, which dramatically increased the yield from 21% (at reflux) to 76%. researchgate.net Other syntheses of pyrazolo[3,4-b]pyridines have been performed in solvents like DMF or ethanol at reflux, and in some cases, under solvent-free conditions at elevated temperatures (150 °C). nih.gov The use of aqueous media or solvent-free conditions aligns with the principles of green chemistry, offering environmental and economic benefits.

Table 1: Effect of Solvent and Conditions on Pyrazolopyridine Synthesis
Pyridine DerivativeSolventHeating MethodYieldReference
Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]WaterReflux21% researchgate.net
Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]WaterMicrowave76% researchgate.net
Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]EthanolReflux47% researchgate.net
Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]EthanolMicrowave29% researchgate.net
Pyrazolo[4,3-b]pyridinesAcetonitrileConventionalModerate to High nih.gov
1H-Pyrazolo[3,4-b]pyridinesEthanolReflux- nih.gov
1H-Pyrazolo[3,4-b]pyridinesNoneConventional (150 °C)- nih.gov

Catalyst Development and Performance (e.g., Copper(II) Acetylacetonate, TFA, Zinc–Proline Complex)

Catalysts are instrumental in enhancing reaction rates and selectivity. In the modified Japp–Klingemann approach, while not a catalyst in the traditional sense, pyrrolidine is a key reagent that acts as a nucleophilic base to facilitate the final deacetylation and cyclization steps. nih.gov Other milder nucleophilic bases like DABCO can also yield the desired product. nih.gov

In the broader context of synthesizing related heterocyclic systems, various catalysts have proven effective. L-proline has been used as a catalyst in three-component reactions to form 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines. nih.gov Transition metal complexes, particularly those of copper(II), are widely used in heterocyclic synthesis. nih.govfrontiersin.orgresearchgate.netnih.govrsc.org For example, various copper(II) complexes with terpyridine ligands, in combination with TEMPO, have shown high catalytic activity for the aerobic oxidation of alcohols under mild, aqueous conditions. rsc.org While direct application of Copper(II) Acetylacetonate or Zinc-Proline complexes to the title compound's synthesis is not specified in the cited literature, the development of metal-based catalysts, including zinc(II) and copper(II) complexes, is an active area of research for producing various heterocyclic structures with potential biological activities. frontiersin.orgnih.gov

Table 2: Catalysts and Reagents in Pyrazolopyridine and Related Syntheses
Product ScaffoldCatalyst/ReagentRoleReference
Pyrazolo[4,3-b]pyridinesPyrrolidineNucleophilic base for cyclization nih.gov
Pyrazolo[4,3-b]pyridinesDABCONucleophilic base for cyclization nih.gov
Pyrazolo[3,4-b]quinolinesL-prolineOrganocatalyst for multicomponent reaction nih.gov
Pyrazolo[1,5-a]pyridinesPdBr2 / AgOBzCatalyst system for cascade reaction researchgate.net
Various (Benzylic Alcohols)Copper(II)-terpyridine complexes / TEMPOCatalyst system for aerobic oxidation rsc.org

Temperature and Time Profile Optimization

Optimizing reaction temperature and duration is crucial for maximizing yield and minimizing side-product formation. The one-pot synthesis of pyrazolo[4,3-b]pyridines via the Japp–Klingemann pathway involves stirring the initial mixture at room temperature for 5–60 minutes, followed by heating to 40 °C for an additional 15–90 minutes after the addition of pyrrolidine. nih.gov This two-stage temperature profile allows for controlled formation of the intermediate and efficient subsequent cyclization. nih.gov

In contrast, the synthesis of an analog, 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide, required heating under reflux in allylamine (B125299) for an extended period of 3 days. prepchem.com The use of microwave irradiation has been shown to drastically reduce reaction times. researchgate.net For a three-component reaction to form a spiro-pyrazolopyridine, switching from conventional heating at reflux (which could take several hours) to microwave heating reduced the reaction time significantly while improving the yield. researchgate.netnih.gov

Regioselectivity and Stereocontrol in Product Formation

Regioselectivity is a critical consideration in the synthesis of substituted pyrazolopyridines, as the arrangement of substituents on the heterocyclic core dictates the molecule's properties. In the synthesis of 1H-pyrazolo[3,4-b]pyridines from non-symmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. nih.gov The regiochemical outcome is determined by the relative electrophilicity of the two carbonyl groups; a significant difference in electrophilicity can lead to high regioselectivity. nih.gov For example, when using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF3 group reacts first, directing the final position of the trifluoromethyl group on the pyridine ring. nih.gov

In the synthesis of pyrazolo[4,3-b]pyridines via the modified Japp–Klingemann reaction, an interesting rearrangement was observed. nih.gov The isolation and characterization of an N-acetyl hydrazone intermediate confirmed an unusual C-N migration of the acetyl group, highlighting the complex mechanistic pathways that can influence the final regiochemical structure. nih.gov Understanding and controlling these pathways is essential for the unambiguous synthesis of a specific, desired isomer.

Mechanism-Based Reaction Studies

The synthesis of pyrazolopyridine systems often involves complex reaction cascades where an understanding of the underlying mechanisms and the identification of transient species are key to optimizing reaction outcomes and yields.

The identification of reaction intermediates has been crucial in confirming proposed mechanistic pathways for the synthesis of pyrazolopyridine derivatives.

In the synthesis of pyrazolo[4,3-b]pyridines via a modified Japp–Klingemann reaction starting from 2-chloro-3-nitropyridines, an N-acetyl hydrazone intermediate was successfully isolated and characterized. worktribe.com The reaction progress was monitored, showing the complete conversion of the starting material to this N-acetyl hydrazone intermediate (5a') within minutes. worktribe.com Subsequent gentle heating converted this intermediate into the final pyrazolo[4,3-b]pyridine product (5a), confirming its role in the reaction sequence. worktribe.com

In other synthetic routes, such as the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline (B41778), intermediates have been identified using High-Resolution Mass Spectrometry (HRMS-ESI). rsc.org Specifically, intermediates resulting from the initial reaction between aniline and the pyranopyrazole starting material were detected, providing evidence for the proposed ring-opening/closing cascade mechanism. rsc.org

Furthermore, in a cascade 6-endo-dig cyclization to form pyrazolo[3,4-b]pyridines, a key intermediate was confirmed by TLC-MS(APCI), LC-HRMS, and NMR analysis. This intermediate was shown to convert to the final product in high yield under the standard reaction conditions, solidifying its position in the mechanistic pathway. nih.gov

Intermediate Type Method of Identification Reaction Type Reference
N-acetyl hydrazone Isolation, NMR Spectroscopy Modified Japp–Klingemann worktribe.com
Amine addition intermediates HRMS-ESI Ring-opening/closing cascade rsc.org
Cyclization precursor TLC-MS(APCI), LC-HRMS, NMR Cascade 6-endo-dig cyclization nih.gov

Several mechanistic pathways for the formation of the pyrazolopyridine core have been proposed, often supported by experimental evidence and computational studies.

Isomerization via ANRORC Mechanism: An unprecedented isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines in aqueous NaOH has been reported to proceed via an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. researchgate.net Density Functional Theory (DFT) calculations revealed a pathway involving the addition of a hydroxyl group, followed by ring-opening of the pyrimidine, rotation of an imine intermediate, and subsequent ring-closing to form the more stable pyridine ring. researchgate.net The greater thermodynamic stability of the pyrazolopyridine product, attributed to the high aromatic character of the pyridine ring, drives the reaction forward. researchgate.net

Japp–Klingemann Reaction: A versatile method for synthesizing pyrazolo[4,3-b]pyridines employs a sequence of SNAr and a modified Japp–Klingemann reaction. worktribe.com The proposed mechanism involves an initial azo-coupling reaction, followed by a base-mediated cyclization. An unusual C-to-N migration of an acetyl group was observed, with the mechanism being supported by the isolation of an N-acetyl hydrazone intermediate. worktribe.com

Domino and Cascade Reactions:

A base-catalyzed domino reaction of (arylhydrazono)methyl-4H-chromen-4-one, primary amines, and malononitrile (B47326) provides an efficient route to pyrazolopyridines containing a chromane (B1220400) moiety. The proposed mechanism involves a series of nucleophilic additions and cyclizations. tandfonline.com

A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. This pathway involves the activation of the C≡C bond by various reagents to achieve switchable outcomes. nih.gov

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles is believed to occur through a sequential ring-opening/closing cascade reaction, initiated by the nucleophilic attack of aniline. rsc.org

Classical Condensation Reactions: The synthesis of the 1H-pyrazolo[3,4-b]pyridine system is often achieved through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The mechanism involves nucleophilic attack from both the amino group and a carbon of the pyrazole ring onto the two carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the fused pyridine ring. nih.gov If the dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Derivatization and Functionalization Strategies of the Pyrazolo[4,3-b]pyridine Core

The ability to selectively introduce functional groups at various positions on the pyrazolo[4,3-b]pyridine scaffold is essential for tuning its properties. A variety of methods have been developed to achieve this, enabling the synthesis of a diverse range of derivatives.

Vectorial functionalization, where specific positions are targeted sequentially, allows for the controlled elaboration of the heterocyclic core. While research on the closely related pyrazolo[3,4-c]pyridine isomer provides a strong model, direct methods for the [4,3-b] isomer are also established.

N1-Position: The N1 position of the pyrazole ring is commonly functionalized through alkylation or acylation reactions. worktribe.comresearchgate.net Selective protection, for instance using a mesyl (Ms) group, can direct functionalization to this nitrogen. worktribe.com

C3-Position: The C3 position can be functionalized using various methods. Iodination with N-iodosuccinimide (NIS) provides a handle for further transformations. rsc.org Tandem borylation and Suzuki–Miyaura cross-coupling reactions are effective for introducing aryl or heteroaryl groups at this position. worktribe.comrsc.org

C5-Position: Palladium-catalyzed Buchwald–Hartwig amination is a powerful tool for installing amino groups at the C5 position of halo-substituted pyrazolopyridines. worktribe.comrsc.org

C7-Position: Selective functionalization at C7 can be achieved through directed metalation. The use of a strong base like TMPMgCl·LiCl allows for deprotonation at this site, followed by reaction with an electrophile (e.g., iodine) or transmetalation and subsequent Negishi cross-coupling. worktribe.comrsc.org

Ring Position Functionalization Method Reagents/Catalysts Reference
N1 Alkylation / Protection Alkyl halides, Mesyl chloride worktribe.comresearchgate.net
C3 Halogenation N-Iodosuccinimide (NIS) rsc.org
C3 Suzuki-Miyaura Coupling Pd catalyst, boronic acids worktribe.comrsc.org
C5 Buchwald-Hartwig Amination Pd catalyst, amines worktribe.comrsc.org
C7 Metalation-Electrophilic Trap TMPMgCl·LiCl, I₂ worktribe.comrsc.org
C7 Negishi Cross-Coupling TMPMgCl·LiCl, ZnCl₂, Pd catalyst worktribe.comrsc.org

A wide array of chemical groups can be appended to the pyrazolopyridine nucleus, enabling the exploration of chemical space for various applications.

Halo Groups: Halogens, particularly chloro and iodo groups, are frequently introduced to serve as versatile handles for cross-coupling reactions. rsc.orgrsc.orgnih.gov For example, 5-bromo-1H-pyrazolo[3,4-b]pyridine can be readily iodinated at the C3 position. rsc.org

Aryl and Heteroaryl Groups: These moieties are commonly installed using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, starting from a halogenated pyrazolopyridine. worktribe.comrsc.org

Alkyl Groups: Alkyl groups are often present on the starting materials or can be introduced via N-alkylation of the pyrazole ring. nih.gov

Amino Groups: The Buchwald-Hartwig amination is the premier method for introducing substituted amino groups onto the pyridine ring of the scaffold. worktribe.comrsc.org

Other Moieties: The versatility of the scaffold allows for the introduction of even more diverse functionalities. Post-synthesis modifications of iodine-functionalized products have been demonstrated to allow for arylation, alkynylation, alkenylation, and even selenization. nih.gov

The pyrazolopyridine core serves as a building block for more complex, multi-ring systems, including fused and spiro-heterocycles. These structures are of interest for their unique three-dimensional shapes.

Fused Systems: Multicomponent reactions have been employed to construct highly functionalized, fused heterocyclic frameworks. For instance, a one-pot reaction of 6-aminoindazole, aryl aldehydes, and 1,3-cyclodiones can yield complex structures like 11-phenyl-1,6,7,11-tetrahydro-8H-pyrazolo[3,4-f]pyrimido[4,5-b]quinoline-8,10(9H)-dione. researchgate.net

Spiro Systems: Spiro-heterocycles, where two rings share a single atom, have been synthesized from pyrazole-based starting materials.

The reaction of dicyanomethylene intermediates with o-phenylenediamine (B120857) can lead to the formation of spiro diazine derivatives. tandfonline.com

Spiro[cycloalkane]pyridazinone derivatives can be synthesized and subsequently transformed into more complex spiro-annulated systems like spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines]. researchgate.netmdpi.com

A one-pot method involving 6-aminoindazole has been used to create spiro compounds such as 7,9-diphenyl-1,6,7,9-tetrahydro-2′H-spiro[pyrazolo[3,4-f]quinoline-8,5′-pyrimidine]‐2′,4′,6′(1′H,3′H)‐trione derivatives. researchgate.net

Spectroscopic and Advanced Structural Elucidation of 1h Pyrazolo 4,3 B Pyridin 7 Amine Derivatives

Advanced Spectroscopic Characterization Techniques

Modern spectroscopy offers a non-destructive view into the molecular world. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for the elucidation of 1H-pyrazolo[4,3-b]pyridine derivatives.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the aromatic protons on the pyrazolopyridine core appear as distinct signals, such as a doublet at δ 9.11 ppm. nih.gov The protons of the ethyl ester group are readily identified by their characteristic quartet and triplet signals. nih.gov

¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environment. The carbon atoms of the fused heterocyclic rings resonate in the aromatic region of the spectrum. For example, in a substituted pyrazolo[4,3-b]pyridine derivative, the carbon bearing a trifluoromethyl group can be identified by its characteristic quartet pattern due to C-F coupling. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. They establish correlations between protons and carbons, allowing for unambiguous assignment of all signals and confirming the connectivity of the fused ring system and its substituents. nih.gov

Below is a table of representative NMR data for a 1H-pyrazolo[4,3-b]pyridine derivative.

CompoundTechniqueSolventChemical Shift (δ ppm) and Coupling Constants (J Hz)
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate nih.gov¹H NMRCDCl₃9.60 (d, 1H, J = 1.8), 8.78 (d, 1H, J = 2.1), 7.72–7.67 (m, 2H), 7.32 (t, 2H, J = 8.1), 4.58 (q, 2H, J = 7.2), 1.47 (t, 3H, J = 7.2)
¹³C NMRCDCl₃162.8 (d, ¹JCF = 249), 160.4, 143.3, 143.2, 142.1, 137.6, 133.9, 131.7, 125.7 (d, ³JCF = 8.8), 117.3 (d, ²JCF = 23.2), 115.3, 62.1, 14.4
Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate nih.gov¹H NMRCDCl₃9.11 (d, 1H, J = 1.8), 8.25 (s, 1H), 7.75–7.69 (m, 2H), 7.39–7.30 (m, 2H), 4.64 (q, 2H, J = 7.2), 1.53 (t, 3H, J = 6.9)
¹³C NMRCDCl₃162.6 (d, ¹JCF = 249), 160.8, 145.0, 142.4, 137.5, 134.1, 134.0, 131.8, 125.7 (d, ³JCF = 8.8), 124.7 (q, ²JCF = 33), 123.5 (q, ¹JCF = 272), 117.1 (d, ²JCF = 23.3), 116.6 (q, ³JCF = 4.1), 61.9, 14.4

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 1H-pyrazolo[4,3-b]pyridin-7-amine derivatives, the IR spectrum provides key diagnostic signals. The N-H stretching vibrations of the pyrazole (B372694) ring and the 7-amino group are expected to appear as bands in the region of 3200-3400 cm⁻¹. nih.gov The C=N and C=C stretching vibrations within the fused aromatic rings typically produce a series of absorptions in the 1650-1450 cm⁻¹ range. Furthermore, the C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹. researchgate.net These characteristic bands confirm the presence of the core heterocyclic structure and the amino substituent.

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For derivatives of 1H-pyrazolo[4,3-b]pyridine, HRMS is used to confirm the molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within 5 ppm). For example, the sodium adduct ([M+Na]⁺) of ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate was found to have an m/z of 353.0667, which corresponds to the calculated value for C₁₅H₁₁FN₄O₄Na. nih.gov

Analysis of the fragmentation patterns in the mass spectrum gives additional structural information. The fused pyrazolopyridine ring system is relatively stable. Common fragmentation pathways for related nitrogen heterocycles involve the successive loss of small, stable molecules like hydrogen cyanide (HCN). researchgate.net The specific fragmentation pattern can serve as a fingerprint for the pyrazolopyridine core.

CompoundIonCalculated m/zFound m/z
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate nih.gov[M+Na]⁺353.0657353.0667
4-((3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)methyl)benzonitrile nih.gov[M+H]⁺303.1240303.1242

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic heterocyclic compounds like this compound exhibit characteristic absorptions due to π→π* and n→π* electronic transitions. The π→π* transitions, involving the delocalized electrons of the aromatic system, are typically high-intensity bands. The n→π* transitions, which involve the non-bonding electrons on the nitrogen atoms, are usually of lower intensity. The position and intensity of these absorption maxima are influenced by the specific substitution pattern on the pyrazolopyridine core and the polarity of the solvent.

Solid-State Structural Analysis

While spectroscopic methods reveal molecular structure in solution or the gas phase, solid-state analysis provides precise information about the arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular connectivity and conformation in the solid state. semanticscholar.org For chiral derivatives, it can be used to determine the absolute configuration. Furthermore, X-ray analysis reveals how molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds and π-π stacking, which are crucial for understanding the physical properties of the material. semanticscholar.orgnih.gov For a molecule like this compound, this technique would precisely map the geometry of the fused rings and confirm the planarity of the system, as well as detail the hydrogen-bonding networks involving the amine and pyrazole N-H groups. semanticscholar.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a cornerstone technique for the solid-state characterization of crystalline compounds, offering insights into their crystal structure, phase purity, and degree of crystallinity. For derivatives of 1H-pyrazolo[4,3-b]pyridine, PXRD plays a crucial role in identifying different polymorphic forms and verifying the crystalline nature of newly synthesized materials.

Research on various substituted pyrazolo[4,3-b]pyridines has employed PXRD to elucidate their solid-state structures. For example, the diffraction patterns of 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile and its 4-chloro-substituted analogue have confirmed their polycrystalline nature, both adopting a monoclinic crystal system. researchgate.net Similarly, the polycrystalline structure of 6-(5-bromothiophen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile was also verified through PXRD analysis. researchgate.net In a separate study, the definitive crystal structure of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate was determined by single-crystal X-ray diffraction, which in turn provides the basis for its theoretical PXRD pattern. nih.gov

The following table provides a summary of crystallographic data for a selection of 1H-pyrazolo[4,3-b]pyridine derivatives, which is essential for understanding their PXRD patterns.

CompoundCrystal SystemSpace Group
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateMonoclinicP2₁/c
6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrileMonoclinicNot specified
6-(4-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrileMonoclinicNot specified

Tautomerism and Conformational Analysis in Solution and Solid State

The bicyclic framework of 1H-pyrazolo[4,3-b]pyridine, with its multiple nitrogen atoms, is prone to prototropic tautomerism. smolecule.com This phenomenon typically involves the migration of a proton between the nitrogen atoms of the pyrazole ring, resulting in distinct tautomeric forms. The equilibrium between these forms can be swayed by several factors, including the nature and position of substituents, the polarity of the solvent, and the physical state of the compound.

For the parent 1H-pyrazolo[4,3-b]pyridine, the two primary tautomers are the 1H- and 2H-forms. The introduction of a 7-amino group, as seen in this compound, adds the potential for amino-imino tautomerism within the pyridine (B92270) ring. The interplay of these tautomeric possibilities can result in a complex equilibrium mixture of isomers.

Experimental Determination of Tautomeric Preferences

The predominant tautomeric form is typically identified through a combination of spectroscopic methods and computational modeling. In the solid state, single-crystal X-ray diffraction offers a definitive determination of the tautomeric form present in the crystal lattice. For example, the 1H-tautomer of ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate was unambiguously confirmed in the crystalline state through X-ray analysis. nih.gov

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for investigating tautomeric equilibria. The chemical shifts of ring protons and carbons are sensitive to the electron distribution within the heterocyclic system, which varies between tautomers. For instance, in a study of related imidazopyridine thiazolidine-2,4-diones, the presence of annular tautomers was observed in ¹H NMR spectra recorded in DMSO-d₆ at low concentrations. researchgate.net The appearance of either averaged signals or distinct sets of signals for different tautomers can provide information on the rate of interconversion and the position of the equilibrium.

Spectroscopic Signatures of Tautomeric and Conformational Isomers

The various tautomeric and conformational isomers of 1H-pyrazolo[4,3-b]pyridine derivatives possess unique spectroscopic signatures.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are highly informative. The chemical shift of the NH proton in the ¹H NMR spectrum can be a key indicator of the tautomeric form. For instance, in a series of 3-acetyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile, the NH proton signal was observed at 11.91 ppm in DMSO-d₆. nih.gov The chemical shifts of the carbon atoms in the pyrazole and pyridine rings are also sensitive to the tautomeric state. In one case, the chemical shift of a C3-acyl carbonyl group in a pyrazolo[4,3-b]pyridine derivative was used to confirm the position of the acyl group and, by extension, the tautomeric form. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of N-H and C=O bonds are useful for distinguishing between tautomers. In the case of 3-benzoyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile, the IR spectrum displayed absorption bands for the NH group at 3381 cm⁻¹ and two distinct C=O groups at 1681 and 1658 cm⁻¹. nih.gov For 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, the IR spectra are characterized by the absorption bands of the C=O and NH groups. researchgate.net

The following table summarizes key spectroscopic data for several 1H-pyrazolo[4,3-b]pyridine derivatives.

Compound¹H NMR (Solvent)¹³C NMR (Solvent)IR (KBr, cm⁻¹)
3-Acetyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrileδ 11.91 (s, 1H, NH), 7.71-7.49 (m, 5H, Ar-H), 2.60 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) (DMSO-d₆)δ 202.41 (CO), 154.60, 140.46, 138.03, 134.48, 132.45, 131.62, 131.18, 129.39, 125.08, 116.18 (CN), 107.63, 27.25 (CH₃), 19.82 (CH₃) (TFA-d)3183 (NH), 2221 (CN), 1673, 1639 (2CO)
3-Benzoyl-7-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrileδ 12.02 (s, 1H, NH), 8.22 (d, J = 7.2 Hz, 2H, Ar-H), 7.81-7.56 (m, 8H, Ar-H), 2.12 (s, 3H, CH₃) (DMSO-d₆)δ 186.19 (CO), 159.17, 138.95, 136.00, 133.52, 130.63, 130.07, 129.60, 129.45, 129.15, 128.59, 127.57, 127.04, 126.28, 115.34 (CN), 105.72, 18.23 (CH₃) (DMSO-d₆)3381 (NH), 2223 (CN), 1681, 1658 (2CO)
Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateδ 9.60 (d, 1H, J = 1.8 Hz), 8.78 (d, 1H, J = 2.1 Hz), 7.72–7.67 (m, 2H), 7.32 (t, 2H, J = 8.1 Hz), 4.58 (q, 2H, J = 7.2 Hz), 1.47 (t, 3H, J = 7.2 Hz) (CDCl₃)δ 162.8 (d, ¹JCF = 249 Hz), 160.4, 143.3, 143.2, 142.1, 137.6, 133.9, 131.7, 125.7 (d, ³JCF = 8.8 Hz), 117.3 (d, ²JCF = 23.2 Hz), 115.3, 62.1, 14.4 (CDCl₃)Not specified

Computational and Theoretical Investigations of 1h Pyrazolo 4,3 B Pyridin 7 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and energetic landscape of a molecule. These methods have been instrumental in understanding the fundamental characteristics of 1H-pyrazolo[4,3-b]pyridin-7-amine and its derivatives.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies have been employed to analyze the electronic properties and reactivity of pyrazolo[3,4-b]pyridine derivatives, which share a similar core structure with the title compound. nih.gov These studies often focus on optimizing the molecular geometry to its lowest energy state and calculating various electronic parameters. tandfonline.com For instance, DFT calculations can determine the distribution of electron density, which is crucial for understanding how the molecule will interact with other chemical species. The reactivity of a molecule can be predicted by analyzing parameters derived from DFT, such as the energies of the frontier molecular orbitals. nih.gov

Semi-empirical methods, such as Austin Model 1 (AM1), provide a computationally less intensive alternative to ab initio methods for predicting molecular properties. These methods are particularly useful for studying the energetic and tautomeric stability of larger molecules. For pyrazole-containing systems, tautomerism is a key consideration, as different tautomers can exhibit distinct biological activities. nih.gov While specific AM1 studies on this compound are not extensively documented in the provided results, the general applicability of such methods to determine the relative stabilities of tautomeric forms in related heterocyclic systems is well-established. nih.gov These calculations help in identifying the most stable tautomer under different conditions, which is vital for drug design.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms) and positive potential (associated with atomic nuclei). This analysis helps in understanding non-covalent interactions, such as hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, the HOMO-LUMO gap has been calculated to be small, indicating their chemical reactivity. nih.govresearchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations

Parameter Significance
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.netresearchgate.net
Highest Occupied Molecular Orbital (HOMO) Indicates the ability to donate an electron; regions with high HOMO density are prone to electrophilic attack. researchgate.netresearchgate.net
Lowest Unoccupied Molecular Orbital (LUMO) Indicates the ability to accept an electron; regions with high LUMO density are susceptible to nucleophilic attack. researchgate.netresearchgate.net

| HOMO-LUMO Energy Gap | A smaller gap generally implies higher chemical reactivity and lower stability. nih.govresearchgate.net |

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanism. For the synthesis of related pyrazolo[3,4-d]pyrimidine-4-amines, DFT calculations have been used to compare different plausible mechanistic routes, ultimately identifying the more likely pathway. researchgate.net This type of analysis is crucial for optimizing synthetic procedures and designing novel synthetic routes.

Molecular Dynamics and Docking Simulations

While quantum chemical calculations provide insights into the intrinsic properties of a molecule, molecular dynamics and docking simulations are essential for understanding its behavior in a biological environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. For pyrazolo[3,4-b]pyridine derivatives, molecular docking has been successfully used to analyze the binding mode with target proteins, such as TANK-binding kinase 1 (TBK1). nih.gov These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. rsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the binding over time. rsc.org MD simulations have been used to verify the binding modes of pyrazolo[4,3-c]pyridine derivatives, revealing important details about how the ligand adapts to the binding site. acs.org These simulations are critical for refining lead compounds and improving their potency and selectivity. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1H-pyrazolo[3,4-b]pyridine
1H-pyrazolo[3,4-d]pyrimidine-4-amine
1H-pyrazolo[4,3-c]pyridine
TANK-binding kinase 1 (TBK1)
3-aminopyrazole
Diethyl 2-(ethoxymethylene)malonate
4-chloro-1H-pyrazolo[3,4-b]pyridines
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide
5-(4-fluorophenyl)-1H-pyrazol-3-amine
4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one
Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate
Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate
7-Chloro-1H-pyrazolo[4,3-b]pyridine
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
5-methoxy-1h-pyrazolo[4,3-b]pyridine
This compound hydrochloride

Conformational Space Exploration and Energy Minimization

Geometry or energy optimization is a fundamental computational process used to find a stable arrangement of atoms in a molecule. youtube.com This process seeks to identify a structure on the potential energy surface where the net interatomic forces on each atom are near zero. youtube.comyoutube.com For flexible molecules, this involves exploring the conformational space to find low-energy conformers.

In a study on a related 3,3'-bipyrazolo[3,4-b]pyridine scaffold, researchers employed Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.net This analysis was used to determine the conformational energy barrier, which helped in identifying the most probable and energetically stable conformers of the synthesized compound. researchgate.net Such computational explorations are vital as the specific conformation of a molecule often dictates its ability to bind to a biological target. The process involves altering the molecule's coordinates in iterative steps to minimize the total potential energy, ensuring the starting structure for more complex simulations, like molecular dynamics, is energetically viable. youtube.com

Analysis of Specific Intermolecular Interactions (e.g., Cation-π, Hydrogen Bonding)

The biological activity and material properties of pyrazolopyridine derivatives are heavily influenced by non-covalent intermolecular interactions. Computational models are essential for identifying and quantifying these forces.

Hydrogen Bonding: The pyrazolopyridine nucleus is rich in hydrogen bond donors (HBD) and acceptors (HBA), making it adept at forming these crucial interactions. biorxiv.org The pyrazole (B372694) N-H group is a potent hydrogen bond donor, while the nitrogen atoms in both the pyrazole and pyridine (B92270) rings act as acceptors. biorxiv.org

In Biological Systems: In the design of inhibitors, these interactions are paramount. For instance, in a study of 1H-pyrazolo[3,4-b]pyridine derivatives as TANK-binding kinase 1 (TBK1) inhibitors, molecular docking revealed that the NH and N atoms of the azaindole core formed critical hydrogen bonds with hinge residues Glu87 and Cys89 in the kinase's active site. nih.gov

In Crystal Engineering: The strength and directionality of hydrogen bonds guide the self-assembly of molecules into well-defined crystal structures. Studies on related pyrrole (B145914) and pyrazole systems show that N-H···O, N-H···N, and even weaker C-H···O or C-H···π interactions are the driving forces behind crystal packing. mdpi.comnih.govmdpi.com Computational studies on 2-pyridyl pyrazoles have demonstrated a direct correlation between the acidity of the N-H proton, the strength of the intramolecular N-H···N hydrogen bond, and the rate of excited-state intramolecular proton transfer (ESIPT). nih.gov

Cation-π Interactions: This is a powerful non-covalent force between a cation and the electron-rich face of a π-system, such as the pyrazolopyridine aromatic rings. nih.govwikipedia.org The interaction, which is primarily electrostatic, is significant in molecular recognition, protein structure, and enzyme catalysis. nih.govwikipedia.orgproteopedia.org The aromatic amino acids phenylalanine, tyrosine, and tryptophan are common participants in these interactions within proteins. nih.gov For a molecule like this compound, the aromatic scaffold can interact with cationic groups in a receptor, such as the side chains of lysine (B10760008) or arginine, or metal ions, contributing significantly to binding affinity. proteopedia.orgnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies via Computational Methods

SAR and QSAR studies are cornerstones of rational drug design, aiming to correlate a molecule's chemical structure with its biological activity.

Computational methods are central to modern SAR and QSAR. In a QSAR study on 1H-pyrazolo[3,4-b]pyridine antagonists for the A1 adenosine (B11128) receptor, researchers used software to calculate 302 molecular descriptors (both 2D and 3D). researchgate.net These descriptors numerically represent the physicochemical properties of the molecules, and statistical analysis is then used to build a model that links these properties to biological affinity. researchgate.net Such models provide valuable insights into the structural features that govern activity and can be used to predict the potency of new, unsynthesized compounds. researchgate.net

Identification of Structural Features Influencing Biological Activity

Computational docking and SAR analysis are used to pinpoint the exact molecular features responsible for a compound's effects.

For the pyrazolopyridine scaffold, studies have identified several key features:

The Pyrazolopyridine Core: This bicyclic system serves as a rigid scaffold that correctly orients substituents for optimal interaction with a target. In many kinase inhibitors, the core itself forms crucial hydrogen bonds within the ATP-binding site. nih.govtandfonline.com The pyrazole portion often acts as a hydrogen bond center, while the pyridine ring can engage in π–π stacking interactions with aromatic residues like phenylalanine. nih.gov

Substituents on the Scaffold: The nature and position of substituents are critical. In a SAR study of 1H-pyrazolo[3,4-b]pyridines designed to inhibit the ALK-L1196M mutant, a novel compound demonstrated potent activity by engaging in favorable hydrogen bonding with K1150 and E1210, interactions not seen with the drug crizotinib. nih.gov Another study on 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines identified that 4-alkylaminoethyl ether side chains led to potent antiproliferative activity. nih.gov

Hydrophobic and Polar Moieties: In EGFR inhibitors based on the related 1H-pyrazolo[3,4-d]pyrimidine scaffold, the core occupies the adenine (B156593) pocket via hydrogen bonds, while appended groups like a p-chlorophenyl moiety extend into hydrophobic pockets, illustrating a common strategy for achieving high affinity. tandfonline.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This model can then be used as a filter in virtual screening to search large compound databases for new potential hits.

Computer-Aided Drug Design (CADD) heavily utilizes these approaches. For example, researchers designing novel Tropomyosin receptor kinase (TRK) inhibitors used a "scaffold hopping" strategy combined with CADD. nih.gov They replaced the core of existing drugs with a 1H-pyrazolo[3,4-b]pyridine scaffold, which led to the discovery of a compound with an IC₅₀ value of 56 nM. nih.gov Similarly, rational drug design and docking were employed to develop potent TBK1 inhibitors from the same scaffold, leading to a lead compound with an IC₅₀ of just 0.2 nM. nih.gov These studies exemplify how computational screening and design can rapidly advance a hit-to-lead campaign. nih.govnih.gov

Predictive Modeling of Molecular Properties for Research Design

Before committing to costly and time-consuming chemical synthesis, computational methods are used to predict key molecular properties. These predictions help guide the design process by prioritizing compounds with a higher probability of success.

A range of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be estimated. Online tools and specialized software can calculate properties such as lipophilicity (logP), aqueous solubility, and permeability, which are critical for determining a compound's potential oral bioavailability. dntb.gov.ua For instance, the predicted properties for the parent scaffold, 1H-pyrazolo[4,3-b]pyridine, are readily available from public databases.

Table 1: Predicted Physicochemical Properties of 1H-Pyrazolo[4,3-b]pyridine

Property Value Source
Molecular Weight 119.12 g/mol PubChem nih.gov
XLogP3 0.6 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 0 PubChem nih.gov
Topological Polar Surface Area 41.6 Ų PubChem nih.gov

These predictive models allow chemists to virtually tweak structures—for example, by adding or removing a specific functional group—and immediately see the predicted impact on properties like lipophilicity or polar surface area, thereby accelerating the design of molecules with more drug-like characteristics.

Investigation of Biological Activities and Molecular Interactions in Vitro and Mechanistic Focus

Enzyme and Receptor Target Identification and Modulation

Derivatives of the 1H-pyrazolo[4,3-b]pyridine core structure have been synthesized and evaluated for their ability to interact with and modulate the activity of several enzymes and receptors. The following subsections summarize the key findings from these investigations.

Kinase Enzyme Inhibition (e.g., ALK, FGFR, PIM-1, GSK-3, CDK1/2, EGFR, VEGFR, MELK, DRAK1, CK2)

While extensive research has been conducted on various pyrazolopyridine scaffolds as kinase inhibitors, specific data for derivatives of 1H-pyrazolo[4,3-b]pyridin-7-amine are limited in the provided search results. However, studies on the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent inhibitory activity against several kinases. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), particularly the crizotinib-resistant ALK-L1196M mutant. nih.govnih.gov One such derivative, compound 10g , demonstrated exceptional enzymatic activity with an IC50 of less than 0.5 nM against both wild-type ALK and the ALK-L1196M mutant. nih.gov

Furthermore, a series of 1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov Compound 7n from this series was identified as a promising candidate with excellent potency against FGFR1–3 and good selectivity over other protein kinases. nih.gov

In the context of Cyclin-Dependent Kinases (CDKs), 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to be potent and selective inhibitors of CDK1 and CDK2. nih.gov Specifically, the compound SQ-67563 was identified as a potent inhibitor of CDK1/CDK2 in vitro. nih.gov Another study on 2,6-difluorophenacyl analogues of 1H-pyrazolo[3,4-b]pyridine led to the discovery of BMS-265246 as a potent and selective inhibitor of CDK1 and CDK2. researchgate.net

Novel 5-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3). nih.gov Additionally, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors, with compound 12b showing the most potent activity against wild-type EGFR with an IC50 value of 0.016 µM. nih.gov

It is important to note that while these findings are for related pyrazolopyridine scaffolds, they suggest the potential of the broader class of compounds as kinase inhibitors. Direct inhibitory data for this compound against PIM-1, VEGFR, MELK, DRAK1, and CK2 were not available in the provided search results.

Table 1: Kinase Inhibition by Pyrazolo-Pyridine Derivatives

Compound/Series Target Kinase(s) Key Findings Reference
10g (a 1H-pyrazolo[3,4-b]pyridine derivative) ALK (wild-type and L1196M mutant) IC50 < 0.5 nM for both. nih.gov
7n (a 1H-pyrazolo[3,4-b]pyridine derivative) FGFR1, FGFR2, FGFR3 Potent and selective inhibitor. nih.gov
SQ-67563 (a 1H-pyrazolo[3,4-b]pyridine) CDK1, CDK2 Potent in vitro inhibitor. nih.gov
BMS-265246 (a 1H-pyrazolo[3,4-b]pyridine analogue) CDK1, CDK2 Potent and selective inhibitor. researchgate.net
5-aryl-pyrazolo[3,4-b]pyridines GSK-3 Identified as potent inhibitors. nih.gov

| 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFR (wild-type) | IC50 = 0.016 µM. | nih.gov |

Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Allosteric Modulation

A significant finding in the investigation of 1H-pyrazolo[4,3-b]pyridine derivatives is the discovery of VU0418506 , also known as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine. This compound has been identified as a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov The discovery of VU0418506 stemmed from the exploration of bioisosteres for a common picolinamide (B142947) core scaffold, leading to the novel pyrazolo[4,3-b]pyridine head group. nih.gov VU0418506 is characterized as a potent and selective mGlu4 PAM. nih.gov

Table 2: mGlu4 Allosteric Modulation by a 1H-pyrazolo[4,3-b]pyridine Derivative

Compound Target Receptor Activity Reference

| VU0418506 (N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine) | mGlu4 | Potent and selective positive allosteric modulator (PAM). | nih.gov |

Adenosine (B11128) Receptor (e.g., A1) Antagonism

There was no specific information found in the search results regarding the antagonism of adenosine receptors by this compound or its derivatives. However, related scaffolds such as substituted pyrazolo[3,4-b]pyridines have been synthesized and evaluated as potent A1 adenosine receptor antagonists. nih.gov

ATP Synthase Inhibition (e.g., Mycobacterial ATP Synthase)

No data was found in the search results specifically linking this compound or its derivatives to the inhibition of mycobacterial ATP synthase. However, pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of this enzyme. nih.gov

Cellular and Molecular Activity Studies (In Vitro)

The this compound scaffold and its analogs, particularly the isomeric 1H-pyrazolo[3,4-b]pyridines, have been the subject of extensive research to evaluate their biological activities across various in vitro models. These studies have unveiled a broad spectrum of potential therapeutic applications, from oncology to infectious diseases.

Derivatives of the pyrazolopyridine core structure have demonstrated significant anti-proliferative and cytotoxic effects against a range of human cancer cell lines.

Notably, certain 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines, specifically 4-alkylaminoethyl ethers, have shown potent in vitro anti-proliferative activity at low micromolar concentrations (0.75–4.15 µM) without affecting the proliferation of normal cells. nih.gov In an orthotopic breast cancer mouse model, the most potent of these analogs were found to inhibit tumor growth. nih.gov

Studies on pyrazolo[3,4-b]pyridine derivatives targeting PIM-1 kinase revealed selective cytotoxicity. nih.gov Two derivatives, compounds 17 and 19, were particularly effective against the MCF-7 breast cancer cell line (IC50 values of 5.98 and 5.61 µM, respectively), while showing no activity against MDA-MB-231 cells and being safe for non-cancerous MCF-10A cells. nih.gov Similarly, other research highlighted pyrazolo[3,4-b]pyrazine chalcones that exhibited significant inhibitory activity against the MCF-7 cell line. nih.govresearchgate.net

Further research has identified various pyrazolopyridine derivatives with cytotoxic effects against liver cancer (HepG2), lung cancer (A549), and other breast cancer cell lines (MDA-MB-231). For instance, a series of pyrazolo[1,5-a]pyrimidine (B1248293) analogs were tested, with one compound showing an IC50 of 0.14 µM against HepG2, and another an IC50 of 1.13 µM against A549 cells. ekb.eg Another study found that a pyrazolo[1,5-a]pyrimidine derivative had potent anti-proliferative activity against the MDA-MB-231 cell line with an IC50 of 4.32 µM. nih.gov The cytotoxic potential of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives has also been demonstrated against a panel of cancer cell lines including MCF-7 and A549 (referred to as H460 in the study). researchgate.net

Table 1: In Vitro Cytotoxic Activity of Selected Pyrazolopyridine Derivatives

Derivative ClassCell LineReported Activity (IC50)Reference
Pyrazolo[3,4-b]pyridine (PIM-1 Inhibitor, Cmpd 19)MCF-7 (Breast)5.61 µM nih.gov
Pyrazolo[3,4-b]pyridine (PIM-1 Inhibitor, Cmpd 17)MCF-7 (Breast)5.98 µM nih.gov
Pyrazolo[1,5-a]pyrimidine (Cmpd 11i)MCF-7 (Breast)3.0 µM nih.gov
Pyrazolo[1,5-a]pyrimidine (Cmpd 11i)MDA-MB-231 (Breast)4.32 µM nih.gov
Pyrazolo[1,5-a]pyrimidine (Cmpd 16b)MDA-MB-231 (Breast)5.74 µM nih.gov
Pyrazolo[1,5-a]pyrimidine (Cmpd 4d)HepG2 (Liver)0.14 µM ekb.eg
Pyrazolo[1,5-a]pyrimidine (Cmpd 4c)A549 (Lung)1.13 µM ekb.eg
Pyridopyrazolopyrimidine (Cmpd 8b)HepG2 (Liver)2.6 µmol scirp.org
Pyridopyrazolopyrimidine (Cmpd 8b)A549 (Lung)2.9 µmol scirp.org

The pyrazolopyridine nucleus is a versatile scaffold that has given rise to compounds with a wide range of antimicrobial activities. researchgate.netresearchgate.net

Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of pyrazolo[3,4-b]pyridine derivatives with notable antibacterial and antifungal properties. nih.govresearchgate.neturl.eduresearchgate.net One study detailed the synthesis of pyrazolo[3,4-b]pyridines that showed moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Other research has also confirmed the antibacterial and antifungal potential of related pyrazolopyrazine derivatives. nih.gov Fused pyrazolo[3,4-b]pyridines combined with sulfonamides have also been reported to possess good antibacterial and antifungal activities. researchgate.net

Antiviral Activity: The antiviral potential of pyrazolopyridine derivatives has been noted in several reports, suggesting a broad utility in infectious disease research. nih.govresearchgate.netbiosynth.com

Antileishmanial Activity: Specific pyrazolopyridine derivatives have shown significant promise as antileishmanial agents. A series of pyrazolo(dihydro)pyridines were synthesized and evaluated, with two compounds exhibiting better activity than the reference drug miltefosine (B1683995) against intracellular amastigotes of Leishmania donovani. nih.gov Another study focused on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, which were tested against promastigote forms of Leishmania amazonensis. nih.gov The results were very promising, with 3'-diethylaminomethyl-substituted compounds being the most active, showing IC50 values as low as 0.12 µM. nih.gov

Antimycobacterial Activity: Pyrazolo[1,5-a]pyrimidines, a related scaffold, have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). mdpi.comdoaj.org A comprehensive study detailed the synthesis and structure-activity relationships of approximately 70 novel derivatives. mdpi.comdoaj.org The most effective compounds, which contained a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents, exhibited potent in vitro M.tb growth inhibition. mdpi.comdoaj.org

Derivatives of pyrazolopyridine and related pyrazole (B372694) structures have been evaluated for their potential to mitigate inflammation and oxidative stress.

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of this class of compounds. researchgate.net New derivatives of pyrazolo[3,4-b]pyrazines were evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. nih.govresearchgate.net One 5-acetyl derivative demonstrated activity comparable to the reference drug indomethacin. nih.govresearchgate.net The pyrazole scaffold itself is a core component of well-known anti-inflammatory drugs like celecoxib. nih.gov Research into pyrazolo[1,5-a]quinazolines also identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key process in the inflammatory response. mdpi.com

Antioxidant Activity: The antioxidant potential of pyrazolopyridine derivatives has also been investigated. researchgate.neturl.edu Studies have utilized methods such as the DPPH radical scavenging assay to evaluate the ability of these compounds to neutralize free radicals. researchgate.netnih.gov For example, a series of novel 1H-pyrazolo[3,4-b]pyridine derivatives incorporating a sulfonamide moiety were synthesized and tested for their antioxidant capabilities using DPPH and superoxide (B77818) radical scavenging assays. researchgate.net

Compounds based on the pyrazolopyridine skeleton have been found to modulate key cellular signaling pathways, indicating their potential to interfere with disease processes at a molecular level.

Vasodilation via sGC Stimulation: A study on new 1H-pyrazolo[3,4-c]pyridin-7-one derivatives identified them as direct stimulators of soluble guanylyl cyclase (sGC). nih.gov These compounds were shown to strongly synergize with nitric oxide (NO) donors to induce cGMP generation in vascular smooth muscle cells, a process dependent on the reduced heme moiety of sGC. This stimulation of the sGC pathway points to a potential role in promoting vasodilation and vascular homeostasis. nih.gov

Inhibition of Kinase Pathways: Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent inhibitors of various protein kinases implicated in cancer and immune responses.

PIM-1 Kinase: Derivatives have been developed as inhibitors of PIM-1 kinase, a target in breast cancer therapy. nih.gov

TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered to be potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial kinase in innate immunity signaling pathways. One optimized compound exhibited an IC50 value of 0.2 nM and effectively inhibited downstream IFN signaling. nih.gov

ALK: To overcome drug resistance in non-small cell lung cancer (NSCLC), pyrazolo[3,4-b]pyridines were investigated as inhibitors of anaplastic lymphoma kinase (ALK), specifically the crizotinib-resistant L1196M mutant. nih.gov

DYRK1B: A pyrazolo[3,4-b]pyridine derivative showed high inhibitory activity against DYRK1B, a kinase implicated in colon cancer, with an enzymatic IC50 of 3 nM. researchgate.net

Several research groups have investigated the efficacy of 1H-pyrazolo[3,4-b]pyridine derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease.

In one study, new carbohydrazide (B1668358) derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine were evaluated for their in vitro activity against trypomastigote and amastigote forms of T. cruzi. nih.gov Another study described the synthesis and evaluation of eleven new 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine compounds, with two showing promising in vitro activity against amastigote forms. nih.govdntb.gov.ua These findings underscore the potential of the pyrazolopyridine scaffold in the development of new therapeutic agents for Chagas disease, a condition for which current treatments have significant limitations. nih.gov

Mechanistic Insights into Molecular Interactions

To understand the basis of the observed biological activities, molecular modeling, docking studies, and structure-activity relationship (SAR) analyses have been employed. These studies provide critical insights into how pyrazolopyridine derivatives interact with their molecular targets.

Kinase Inhibition: For kinase inhibitors, docking studies have been instrumental. In the case of PIM-1 kinase, the most active pyrazolo[3,4-b]pyridine derivatives showed a good fit and interaction with the enzyme's active site. nih.gov The mechanism of action for the most potent compound was found to be the induction of apoptosis in MCF-7 cells via cell cycle arrest at the G2/M phase. nih.gov For ALK inhibition, molecular docking revealed that a potent derivative engages in favorable hydrogen bonding with key residues (K1150 and E1210) in the kinase domain of the resistant ALK-L1196M mutant, explaining its efficacy where other inhibitors fail. nih.gov Similarly, docking studies of TBK1 inhibitors helped to rationalize the observed SAR and guide optimization. nih.gov

sGC Stimulation: Docking calculations for the 1H-pyrazolo[3,4-c]pyridin-7-one derivatives on a cryo-EM structure of human sGC indicated that the pyrazolopyridine skeleton is involved in efficient bonding interactions within the recently identified binding site for sGC stimulators. nih.gov

Antileishmanial and Trypanocidal Activity: The mechanism for antileishmanial pyrazolopyridines involves the induction of programmed cell death in the parasite, characterized by loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.gov For trypanocidal activity, a key mechanism identified is the disruption of the PEX14–PEX5 protein-protein interaction (PPI), which is crucial for glycosome biogenesis in trypanosomes. acs.org Molecular docking showed that the pyrazolo[4,3-c]pyridine scaffold can form favorable π–π interactions with key phenylalanine residues in the PEX14 binding pocket. acs.org

Structure-Activity Relationships (SAR): SAR studies have been crucial across all activities. For trypanocidal carbohydrazide derivatives, it was found that lipophilicity and molecular volume were relevant for activity against T. cruzi. nih.gov For antileishmanial 4-anilino-1H-pyrazolo[3,4-b]pyridines, QSAR equations showed that hydrophobic and steric parameters were the most significant contributors to biological activity. nih.gov

These mechanistic studies are vital for the rational design and optimization of new, more potent, and selective therapeutic agents based on the this compound scaffold and its isomers.

ATP-Competitive and Allosteric Inhibition Mechanisms

While the broader pyrazolopyridine family includes compounds that act as ATP-competitive kinase inhibitors, derivatives of this compound are principally characterized as inhibitors of phosphodiesterase 1 (PDE1). google.com This mode of action is fundamentally different from ATP-competitive inhibition. Instead of competing with ATP for a binding site on a kinase, these compounds target the active site of PDE1, an enzyme responsible for the hydrolysis of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). google.comgoogle.com

The inhibition of PDE1 leads to an increase in the intracellular concentrations of these second messengers. This modulation of cyclic nucleotide levels is a key therapeutic strategy for various disorders. google.com While some derivatives may interact with other targets like dopamine (B1211576) and serotonin (B10506) receptors, their primary, well-documented mechanism is PDE1 inhibition. google.comgoogle.com There is currently no significant evidence in the reviewed literature to suggest a prevalent allosteric inhibition mechanism for this specific scaffold.

Disruption of Protein-Protein Interactions (e.g., PEX14-PEX5)

The disruption of protein-protein interactions (PPIs) is a known mechanism for certain isomers of pyrazolopyridines, particularly in the context of inhibiting the PEX14-PEX5 interaction for anti-trypanosomal activity. However, based on available patent and research literature, this mechanism is not a primary focus or a reported activity for derivatives of the this compound scaffold. The biological investigations for this specific isomer are directed towards enzyme inhibition, specifically targeting phosphodiesterases.

Specific Target Engagement and Downstream Functional Consequences

The principal molecular target for this class of compounds is the PDE1 enzyme family. google.com PDE1 is a therapeutic target for regulating intracellular signaling pathways, particularly within the nervous system. google.comgoogle.com

Target Engagement: Derivatives of this compound bind to and inhibit PDE1. This engagement prevents the breakdown of cAMP and cGMP. google.com

Downstream Functional Consequences: The inhibition of PDE1 and subsequent accumulation of cAMP and cGMP have significant downstream effects on cellular function. These elevated second messenger levels lead to the modulation of various neuronal processes, including:

Activation of cN-dependent protein kinases (PKA and PKG). googleapis.com

Regulation of phosphoprotein phosphatases and cN-gated cation channels. googleapis.com

Enhanced expression of genes related to neuronal plasticity, neurotrophic factors, and neuroprotective molecules. google.comgoogle.com

These effects on synaptic transmission and neuronal plasticity make PDE1 inhibitors based on the this compound core promising candidates for treating a range of neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, and cognitive impairments. googleapis.com

Structure-Activity Relationship (SAR) Analysis from Biological Data

The structure-activity relationship (SAR) for this compound derivatives has been explored primarily through patents detailing their synthesis and evaluation as PDE1 inhibitors. The analysis reveals that substitutions at the N-1, C-3, C-5, and C-7 positions of the pyrazolopyridine core are critical for modulating potency and selectivity.

Identification of Critical Substituent Effects and Key Pharmacophoric Elements

Analysis of various synthesized analogues reveals several key pharmacophoric features and substituent effects that govern the biological activity against PDE1.

N-1 Position: The pyrazole nitrogen typically bears a small alkyl group, such as isopropyl or methyl. This substituent likely influences the compound's orientation within the enzyme's active site.

C-3 Position: This position is often substituted with a small alkyl group like methyl, or it can be unsubstituted (hydrogen).

C-5 Position: Substitution at the C-5 position is a major determinant of potency. A variety of substituted aryl and heteroaryl rings, such as ethoxypyridine or methoxypyridazine, are found in potent examples. google.com This suggests a critical interaction between this part of the molecule and a specific sub-pocket of the PDE1 enzyme.

C-7 Amino Group: The 7-amino group and its substituents are crucial for activity. The amine is often secondary, substituted with groups that can participate in hydrogen bonding or occupy specific spatial regions. For example, substitutions with moieties like imidazopyrimidinylmethyl or tetrahydrofuranyl-methanamine have been documented in active compounds. google.comgoogleapis.com The stereochemistry of substituents on the amine can also be important, with specific enantiomers showing differential activity. google.com

The following interactive table presents data for selected 1H-pyrazolo[4,3-b]pyridine derivatives and their inhibitory activity against the PDE1B enzyme, illustrating the SAR.

Data sourced from patent literature describing PDE1 inhibitors. google.com

Design Principles Based on Observed SAR Trends

The accumulated SAR data allows for the formulation of several design principles for developing potent and selective this compound-based PDE1 inhibitors:

Core Scaffold is Essential: The 1H-pyrazolo[4,3-b]pyridine core serves as a rigid and effective scaffold, correctly positioning the key interacting substituents.

Targeting the C-5 Pocket: The C-5 position requires a specific (hetero)aromatic group to achieve high potency, indicating a crucial interaction with a defined pocket in the PDE1 active site. The nature of this group is a primary driver of affinity.

Modulating Solubility and Interactions at N-7: The substituent on the 7-amino group is a key modulator of activity and likely influences properties such as solubility and membrane permeability. Complex heterocyclic systems appear to be favored, suggesting they form additional interactions with the enzyme.

These principles guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic use.

Alternative Applications and Material Science Context

Supramolecular Chemistry and Coordination Polymers

There is currently no specific literature detailing the use of 1H-pyrazolo[4,3-b]pyridin-7-amine in supramolecular chemistry or as a ligand for coordination polymers. However, the structural features of the molecule, namely the presence of multiple nitrogen atoms in the fused heterocyclic rings, suggest its potential as a versatile building block in this field. Like its isomers, it could theoretically act as a mono- or multidentate ligand, coordinating with metal centers to form discrete molecular complexes or extended polymeric networks. The amino group at the 7-position could also participate in hydrogen bonding, further directing the assembly of supramolecular structures. Future research would be needed to synthesize and characterize such materials to explore their structural and functional properties.

Potential in High-Energy Density Materials

No research has been published on the application of This compound as a high-energy density material (HEDM). Compounds in this class are characterized by a high proportion of nitrogen-nitrogen and nitrogen-carbon bonds, which release large amounts of energy and nitrogen gas upon decomposition. The high nitrogen content of the pyrazolopyridine core makes it an interesting scaffold for the design of energetic materials. Theoretical calculations and experimental synthesis would be required to determine the thermal stability, density, and energetic performance of This compound and its derivatives to assess their suitability for this application.

Chemosensor Development

The development of chemosensors based on This compound is another area that remains unexplored. The fluorescence properties of the pyrazolopyridine core, which are central to the function of chemosensors derived from its isomers, have not been characterized for this specific compound. A hypothetical chemosensor based on this molecule would likely involve its integration into a system where interaction with a target analyte (e.g., a metal ion or an anion) would lead to a measurable change in its optical properties, such as fluorescence quenching or enhancement. The viability of this approach would depend on the intrinsic photophysical properties of the This compound scaffold and its ability to be chemically modified to include a receptor unit for the desired analyte.

Future Research Directions and Unaddressed Challenges

Development of Novel and More Efficient Synthetic Routes, Including Flow Chemistry and Automated Synthesis

A significant area of advancement is the adoption of flow chemistry . This approach, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including improved reaction control, enhanced safety for hazardous reactions, and the potential for higher yields and purity. The implementation of flow chemistry for the synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine could lead to a more scalable and cost-effective production process.

Furthermore, automated synthesis platforms are poised to revolutionize the exploration of chemical space around the pyrazolo[4,3-b]pyridine scaffold. By combining robotics with advanced software, these systems can rapidly generate a large number of derivatives, which is crucial for structure-activity relationship (SAR) studies. The integration of automated synthesis will accelerate the discovery of new compounds with optimized properties.

Advanced Computational Design for Predictive Synthesis and Targeted Molecular Activities

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For the pyrazolo[4,3-b]pyridine class of compounds, advanced computational design holds the key to more predictive and targeted research. Future efforts will likely involve the use of sophisticated techniques such as:

Quantum mechanics (QM) calculations: To more accurately predict the reactivity of starting materials and intermediates, thereby guiding the design of more efficient synthetic routes.

Molecular dynamics (MD) simulations: To understand the conformational landscape of this compound and its derivatives when bound to a biological target. This can provide insights into the key interactions that govern binding affinity and selectivity.

Artificial intelligence (AI) and machine learning (ML): To develop predictive models for biological activity and physicochemical properties based on the structures of known pyrazolo[4,3-b]pyridine derivatives. These models can then be used to prioritize the synthesis of new compounds with a higher probability of success.

A significant challenge in this area is the need for high-quality, curated datasets to train these computational models effectively.

Exploration of Undiscovered Biological Targets and Pathways for Pyrazolo[4,3-b]pyridine Derivatives

While pyrazolo[4,3-b]pyridines have shown promise as inhibitors of various kinases, there is a vast and largely unexplored landscape of other potential biological targets. Future research should not be limited to the known targets but should actively seek to identify novel proteins and pathways where these compounds may exert a therapeutic effect.

This exploration can be facilitated by:

Phenotypic screening: Testing this compound and its analogues in cell-based assays that measure a specific cellular outcome (e.g., cell death, differentiation) without a preconceived target.

Chemoproteomics: Using chemical probes derived from the pyrazolo[4,3-b]pyridine scaffold to identify the direct binding partners of these compounds in a cellular context.

A key challenge will be the subsequent target deconvolution, which involves identifying the specific protein or proteins responsible for the observed phenotypic effect.

Strategies for Improving Compound Selectivity and Mitigating Off-Target Interactions in Molecular Design

A common challenge in the development of kinase inhibitors is achieving high selectivity for the desired target kinase over other closely related kinases. Off-target interactions can lead to unwanted side effects and toxicity. For derivatives of this compound, a concerted effort is needed to improve their selectivity profiles.

Strategies to address this include:

Structure-based drug design: Utilizing the three-dimensional structures of target and off-target proteins to design modifications to the pyrazolo[4,3-b]pyridine scaffold that enhance binding to the intended target while disrupting interactions with others.

Fragment-based screening: Identifying small molecular fragments that bind to specific pockets of the target protein and then growing or linking these fragments to the core scaffold to improve selectivity.

The iterative process of design, synthesis, and testing is crucial for success in this area, and it can be a resource-intensive endeavor.

Integration of Sustainable and Green Chemistry Principles Across All Research Phases

The principles of green chemistry are becoming increasingly important in all aspects of chemical research and development. For the synthesis and study of pyrazolo[4,3-b]pyridine derivatives, there is a need to integrate these principles more fully. This includes:

The use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This includes both metal-based and organocatalysts.

Energy efficiency: Developing reactions that can be conducted at ambient temperature and pressure.

The primary challenge is to develop green chemistry methods that are as efficient and versatile as traditional synthetic routes.

Q & A

Q. What are the established synthetic routes for 1H-pyrazolo[4,3-b]pyridin-7-amine and its derivatives?

Methodological Answer: The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation reactions under controlled heating. For example, substituted pyrazolo[4,3-d]pyrimidines are synthesized by heating precursors in sealed tubes at 110–130°C for 15 minutes to 2 hours, achieving yields of 38–70% . Key steps include:

  • Reactant selection : Use of substituted furans or thiophenes for structural diversity.
  • Solvent systems : Ethanol/water or cyclohexane/EtOAc for crystallization.
  • Characterization : Confirmation via 1H^1H NMR (DMSO-d6) to verify coupling constants and substituent positions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 8.2–8.8 ppm) and coupling constants (J = 2.5–3.0 Hz for pyridine rings) .
  • Melting point analysis : Validates purity (e.g., 216–296°C for pyrazolo-pyrimidine derivatives) .
  • Mass spectrometry : Confirms molecular weight (e.g., MW 136.111 for 3H-pyrazolo[4,3-d]pyrimidin-7-ol) .

Q. What pharmacological targets are associated with this compound?

Methodological Answer: The compound acts as a PDE1 inhibitor , with potential applications in neurodegenerative disorders (e.g., Alzheimer’s disease) . It also interacts with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) , a key enzyme in purine salvage pathways . Target validation methods include:

  • Enzyme inhibition assays : Measure IC50 values for PDE1.
  • Cellular models : Use SH-SY5Y neurons to assess neuroprotective effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

Methodological Answer: Yield optimization requires addressing:

  • Temperature control : Higher temperatures (130°C) reduce reaction time but may degrade sensitive substituents.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Catalyst screening : Pd-based catalysts enhance cyclization efficiency.
Example ConditionsYieldReference
Compound 5.1.6.6130°C, 15 min38%
Compound 5.1.6.9110°C, 2 hr70%

Q. How to design experiments to assess synergistic effects in combination therapies?

Methodological Answer: For neurodegenerative applications:

  • In vitro models : Co-administer with acetylcholine esterase inhibitors (e.g., donepezil) and measure PDE1 inhibition and cAMP levels .
  • Dose-response matrices : Use fractional inhibitory concentration (FIC) indices to quantify synergy.
  • In vivo validation : Test combinations in transgenic murine models (e.g., APP/PS1 mice) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Structural variations : Substituents at position 5 (e.g., furan vs. thiophene) alter target affinity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. primary neurons) or pH levels.
  • Resolution strategy :
    • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) .
    • Molecular docking : Compare binding poses across derivatives using AutoDock Vina.

Q. What strategies are used to study structure-activity relationships (SAR) for this scaffold?

Methodological Answer:

  • Positional scanning : Modify substituents at positions 2, 5, and 7 (e.g., methoxy vs. trifluoromethyl groups) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyridine nitrogen) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes using Schrödinger Suite.

Q. What methods validate target engagement in neurodegenerative models?

Methodological Answer:

  • Biomarker analysis : Measure cerebrospinal fluid (CSF) cAMP/PDE1 levels post-treatment .
  • PET imaging : Use 11C^{11}C-labeled tracers to assess brain penetration .
  • Knockout models : Compare efficacy in PDE1/^{-/-} vs. wild-type mice .

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